molecular formula C15H20O4 B062449 Gamma-CEHC CAS No. 178167-75-4

Gamma-CEHC

Cat. No.: B062449
CAS No.: 178167-75-4
M. Wt: 264.32 g/mol
InChI Key: VMJQLPNCUPGMNQ-UHFFFAOYSA-N
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Description

CI-959 is a novel anti-inflammatory and anti-allergic compound known for its potent inhibition of cell activation in vitro and in animal models. It has shown significant efficacy in reducing histamine release from human basophils and inhibiting thromboxanes, making it a promising candidate for treating allergic and inflammatory conditions .

Scientific Research Applications

CI-959 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cell signaling pathways and its potential to modulate immune responses.

    Medicine: Explored as a therapeutic agent for treating allergic and inflammatory diseases due to its ability to inhibit histamine release and thromboxane production.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Target of Action

Gamma-CEHC (gamma-carboxyethyl hydroxychroman) is a metabolite of vitamin E . It primarily targets the metabolism of vitamin E, and its action via an inhibition of vitamin E metabolism has been demonstrated in rats .

Mode of Action

This compound interacts with its targets by inhibiting the metabolism of vitamin E. This inhibition results in an elevation of gamma-tocopherol in various organs such as the liver, kidney, brain, and serum .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the metabolism of vitamin E. The compound’s action results in the inhibition of vitamin E metabolism, leading to an increase in gamma-tocopherol levels in various organs . This compound is mainly excreted into the urine rather than into the bile, and it is present in conjugated form in human urine, mainly as glucuronide .

Pharmacokinetics

In terms of ADME (Absorption, Distribution, Metabolism, and Excretion), this compound is a metabolite of vitamin E, indicating that it is formed in the body through the metabolic processes . It is mainly excreted into the urine rather than into the bile . The urinary excretion of this compound is positively associated with plasma alpha-tocopherol status .

Result of Action

The primary result of this compound’s action is an increase in gamma-tocopherol levels in various organs, including the liver, kidney, brain, and serum . This increase is due to the compound’s inhibitory effect on vitamin E metabolism.

Action Environment

Environmental factors, such as smoking, can influence the action of this compound. For instance, smokers have a significantly higher excretion level of urinary this compound, and therefore require more vitamin E compared to non-smokers . This suggests that the efficacy and stability of this compound’s action can be influenced by environmental factors such as smoking habits.

Safety and Hazards

Gamma-CEHC is generally considered safe, but like all substances, it should be handled appropriately to prevent potential hazards . Supplementation of γT decreased inflammation markers in patients with kidney diseases and mild asthma .

Future Directions

Research into the metabolism of gamma-CEHC has highlighted important new areas of research, such as the potential for high dose vitamin E supplementation to interfere with drug metabolism, as well as alternative methods to alter vitamin E bioavailability in vivo . Moreover, 13’-COOH shows stronger anti-inflammatory and anticancer effects than γT .

Biochemical Analysis

Biochemical Properties

Gamma-carboxyethyl hydroxychroman plays a significant role in biochemical reactions as a metabolite of gamma-tocopherol. It functions as a natriuretic hormone, which helps regulate sodium levels in the body . Gamma-carboxyethyl hydroxychroman interacts with various enzymes and proteins, including those involved in oxidative stress and inflammation. For instance, it reduces the synthesis of inflammatory eicosanoids and 8-isoprostane in rat models . Additionally, gamma-carboxyethyl hydroxychroman is involved in the metabolism of tocopherols and tocotrienols, which are members of the vitamin E family .

Cellular Effects

Gamma-carboxyethyl hydroxychroman influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. As an antioxidant, it protects cell membranes from oxidative damage by scavenging reactive oxygen species . This compound also affects the expression of genes involved in inflammation and oxidative stress, thereby modulating cellular responses to these conditions . In addition, gamma-carboxyethyl hydroxychroman has been shown to influence lipid metabolism and reduce lipid peroxidation in cells .

Molecular Mechanism

The molecular mechanism of gamma-carboxyethyl hydroxychroman involves its interaction with biomolecules such as enzymes and proteins. It binds to and inhibits the activity of enzymes involved in the synthesis of inflammatory mediators, such as cyclooxygenase and lipoxygenase . Gamma-carboxyethyl hydroxychroman also modulates gene expression by influencing transcription factors and signaling pathways related to oxidative stress and inflammation . These interactions result in the reduction of oxidative damage and inflammation at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of gamma-carboxyethyl hydroxychroman have been observed to change over time. Studies have shown that its levels in urine increase significantly within hours of gamma-tocopherol supplementation and return to baseline levels within a day . The stability and degradation of gamma-carboxyethyl hydroxychroman in vitro and in vivo have been studied, revealing that it remains stable under physiological conditions but may degrade over extended periods . Long-term effects on cellular function include sustained antioxidant and anti-inflammatory activities .

Dosage Effects in Animal Models

The effects of gamma-carboxyethyl hydroxychroman vary with different dosages in animal models. Low doses of gamma-tocopherol supplementation result in moderate increases in gamma-carboxyethyl hydroxychroman levels, while high doses lead to significant elevations . At high doses, gamma-carboxyethyl hydroxychroman exhibits potent antioxidant and anti-inflammatory effects but may also cause adverse effects such as gastrointestinal discomfort and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing benefits while minimizing risks .

Metabolic Pathways

Gamma-carboxyethyl hydroxychroman is involved in several metabolic pathways, including the metabolism of tocopherols and tocotrienols. It is formed through the beta-oxidation of gamma-tocopherol and is subsequently excreted in urine . Enzymes such as cytochrome P450 and conjugating enzymes like glucuronosyltransferases play a role in its metabolism . Gamma-carboxyethyl hydroxychroman also affects metabolic flux by modulating the levels of metabolites involved in oxidative stress and inflammation .

Transport and Distribution

Gamma-carboxyethyl hydroxychroman is transported and distributed within cells and tissues through various mechanisms. It is primarily excreted in urine, indicating renal clearance as a major route of elimination . Within cells, gamma-carboxyethyl hydroxychroman may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Its distribution in tissues is influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of gamma-carboxyethyl hydroxychroman is crucial for its activity and function. It is predominantly found in the cytoplasm and associated with cellular membranes, where it exerts its antioxidant effects . Gamma-carboxyethyl hydroxychroman may also undergo post-translational modifications that direct it to specific cellular compartments or organelles . These modifications can influence its stability, activity, and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CI-959 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature.

Industrial Production Methods: Industrial production of CI-959 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: CI-959 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

    CI-959 Free Acid: A closely related compound with similar anti-inflammatory properties.

    Other Anti-Allergic Compounds: Such as cromolyn sodium and ketotifen, which also inhibit histamine release but through different mechanisms.

Uniqueness: CI-959 is unique due to its dual action of inhibiting both histamine release and thromboxane production, providing a broader anti-inflammatory effect compared to other similar compounds .

Properties

IUPAC Name

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJQLPNCUPGMNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90276333, DTXSID10939039
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

178167-75-4, 178167-77-6
Record name 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178167-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90276333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10939039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name gamma-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001931
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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